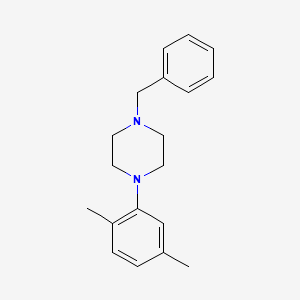![molecular formula C17H26N2O3S B5788100 N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHM-1, and it belongs to a class of compounds known as sulfonylureas. Sulfonylureas have been widely used in the treatment of type 2 diabetes, but CHM-1 has shown promise in a variety of other research applications.
作用机制
The mechanism of action of CHM-1 is complex and not fully understood. It is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, CHM-1 can disrupt the function of these proteins and induce cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models, suggesting that it may have potential applications in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of CHM-1 for lab experiments is its specificity. It has been shown to specifically inhibit the activity of HSP90, which makes it a valuable tool for studying the function of this protein in various biological processes. However, one limitation of CHM-1 is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on CHM-1. One area of interest is in the development of more potent and selective inhibitors of HSP90. Another area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of CHM-1. Finally, there is interest in exploring the potential applications of CHM-1 in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, or CHM-1, is a promising compound that has shown potential applications in scientific research. Its specificity and anti-cancer properties make it a valuable tool for studying the function of HSP90 and other proteins involved in cancer cell growth and survival. While there are some limitations to its use in lab experiments, there is much interest in exploring its potential in a variety of other research areas.
合成方法
The synthesis of CHM-1 is a complex process that involves several steps. The starting materials for the synthesis are cycloheptanone, methylamine, and 4-methylbenzenesulfonyl chloride. These are reacted together in the presence of a base to form the final product. The synthesis of CHM-1 has been optimized over the years to improve its yield and purity.
科学研究应用
CHM-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CHM-1 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
属性
IUPAC Name |
N-cycloheptyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-9-11-16(12-10-14)23(21,22)19(2)13-17(20)18-15-7-5-3-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRKTRXXACASJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![3-(2-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5788080.png)
![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![methyl N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5788107.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)